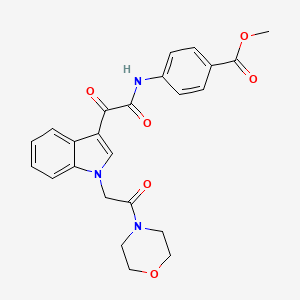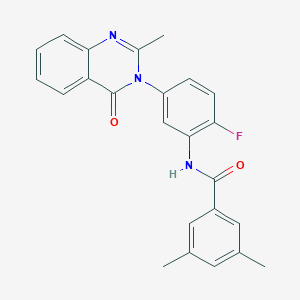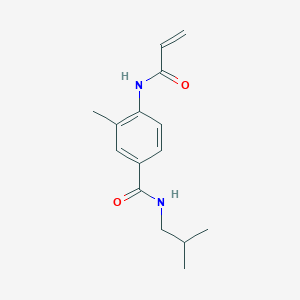
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPB is a small molecule that has been shown to have anti-inflammatory and anti-cancer effects.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemische Und Physiologische Effekte
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes. Another advantage is its stability, which allows it to be stored for long periods of time without degradation. One limitation of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in vivo. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders. In addition, further research is needed to determine the optimal dosage and administration of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, or 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. Its mechanism of action involves the inhibition of various signaling pathways that are involved in inflammation and cancer. While there are advantages and limitations to using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments, further research is needed to determine its optimal therapeutic use.
Synthesemethoden
The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-methylpropylamine to form 3-methyl-N-(2-methylpropyl)benzamide. The final step involves the reaction of 3-methyl-N-(2-methylpropyl)benzamide with acryloyl chloride to form 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYCLFFECUMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
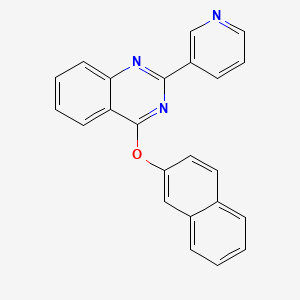
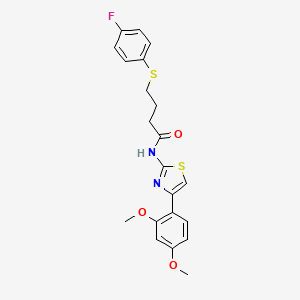
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
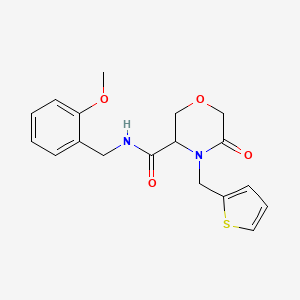
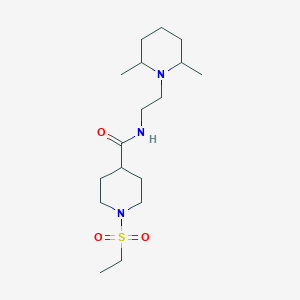
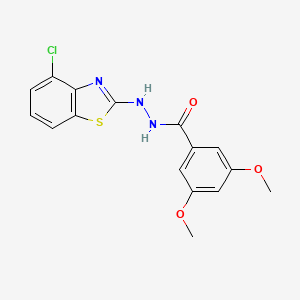
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)
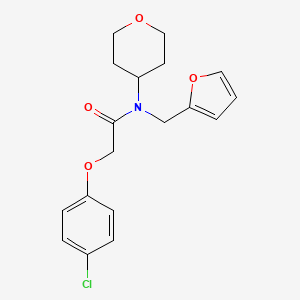
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
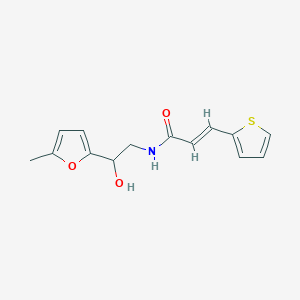
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)
